
5-Ethoxy-2,3-dimethylquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethoxy-2,3-dimethylquinoxaline is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry. The compound’s structure consists of a quinoxaline core with ethoxy and dimethyl substituents, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of 5-Ethoxy-2,3-dimethylquinoxaline can be achieved through several methods. One efficient synthetic route involves the reaction of 2-nitroanilines with vicinal diols via a ruthenium-catalyzed hydrogen transfer strategy . This method is advantageous as it uses biomass-derived vicinal diols and does not require external reducing agents. The reaction conditions are mild, and the process is operationally simple, making it suitable for industrial production.
Análisis De Reacciones Químicas
5-Ethoxy-2,3-dimethylquinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-Ethoxy-2,3-dimethylquinoxaline has several scientific research applications. It is used as a photoinitiator in polymerization processes, particularly in the development of visible light photo-initiating systems . The compound’s unique structure makes it suitable for use in photopolymerization, which is an essential technique in 3D printing and other industrial applications. Additionally, quinoxaline derivatives, including this compound, have shown potential as antimicrobial and antifungal agents .
Mecanismo De Acción
The mechanism of action of 5-Ethoxy-2,3-dimethylquinoxaline involves its interaction with various molecular targets and pathways. The compound’s quinoxaline core allows it to interact with DNA and proteins, leading to its antimicrobial and antifungal activities . The ethoxy and dimethyl substituents enhance its binding affinity and specificity towards these targets, making it a potent bioactive compound.
Comparación Con Compuestos Similares
5-Ethoxy-2,3-dimethylquinoxaline can be compared with other quinoxaline derivatives such as 2,3-dimethylquinoxaline and 2,3-dichloroquinoxaline . While these compounds share a similar core structure, the presence of ethoxy and dimethyl groups in this compound provides it with unique chemical properties and biological activities. This compound’s enhanced solubility and binding affinity make it distinct from its analogs.
Similar Compounds
- 2,3-Dimethylquinoxaline
- 2,3-Dichloroquinoxaline
- 2,3-Dimethyl-1,4-naphthyridine
Propiedades
Número CAS |
732306-08-0 |
|---|---|
Fórmula molecular |
C12H14N2O |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
5-ethoxy-2,3-dimethylquinoxaline |
InChI |
InChI=1S/C12H14N2O/c1-4-15-11-7-5-6-10-12(11)14-9(3)8(2)13-10/h5-7H,4H2,1-3H3 |
Clave InChI |
PRPIIFMRZOZNKQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC2=NC(=C(N=C21)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






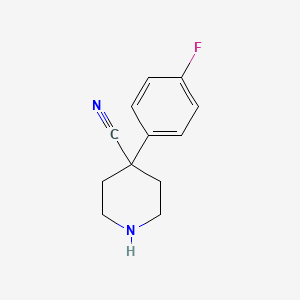
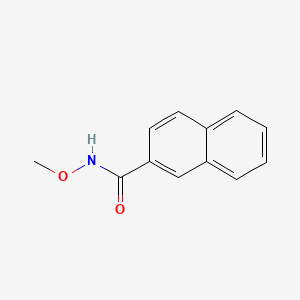

![2H-Thieno[3,2-e]-1,2-thiazin-4-ol, 3,4-dihydro-, 1,1-dioxide, (4S)-](/img/structure/B11897805.png)
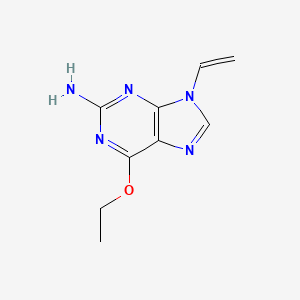
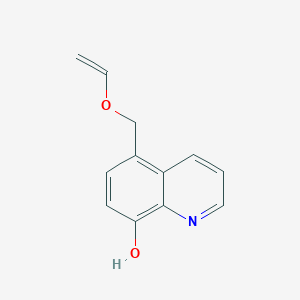
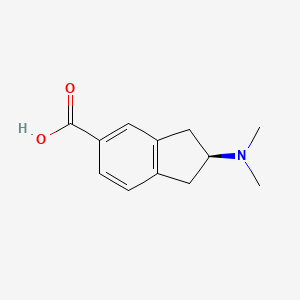
![2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11897836.png)
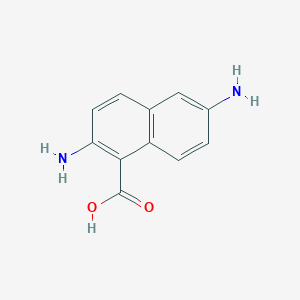
![[(4-Methoxynaphthalen-1-YL)methyl]hydrazine](/img/structure/B11897856.png)
